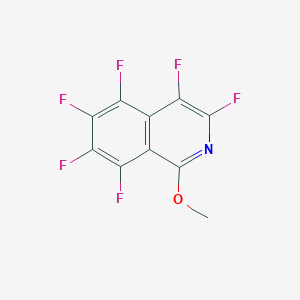

3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline

CAS No.: 13180-44-4

Cat. No.: VC17304700

Molecular Formula: C10H3F6NO

Molecular Weight: 267.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13180-44-4 |

|---|---|

| Molecular Formula | C10H3F6NO |

| Molecular Weight | 267.13 g/mol |

| IUPAC Name | 3,4,5,6,7,8-hexafluoro-1-methoxyisoquinoline |

| Standard InChI | InChI=1S/C10H3F6NO/c1-18-10-3-2(6(13)9(16)17-10)4(11)7(14)8(15)5(3)12/h1H3 |

| Standard InChI Key | MXPCHMHKQVWVJT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=C(C2=C1C(=C(C(=C2F)F)F)F)F)F |

Introduction

Structural Characteristics of Fluorinated Isoquinolines

Synthetic Pathways and Challenges

The synthesis of polyfluorinated isoquinolines typically involves either direct fluorination of preformed heterocycles or cyclization of fluorinated precursors.

Direct Fluorination Strategies

Cobalt trifluoride (CoF₃) has been employed for the fluorination of tetrahydroisoquinolines, though over-fluorination and ring-opening side reactions are common . For aromatic systems, halogen exchange using caesium fluoride in sulpholane enables selective substitution, as demonstrated in the synthesis of 2,3-diaryloxy-5,6,7,8-tetrafluoronaphthalene-1,4-diones . Adapting this method to isoquinoline would require protection of the methoxy group to prevent demethylation under harsh conditions.

Cyclization of Fluorinated Building Blocks

An alternative approach involves constructing the isoquinoline core from fluorinated precursors. The discovery synthesis of 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide utilized a cuprate conjugate addition to install stereochemistry in a lactam intermediate . While this targets a different substitution pattern, it highlights the utility of transition metal-mediated reactions in complex fluorinated systems.

Spectroscopic and Crystallographic Analysis

X-ray crystallography of related compounds, such as 2,3-diaryloxy-5,6,7,8-tetrafluoronaphthalene-1,4-diones, reveals that fluorine substitution induces significant bond length alternation and planarity distortions . For 3,4,5,6,7,8-hexafluoro-1-methoxyisoquinoline, NMR would show distinct signals for each fluorine environment, with coupling constants () dependent on their spatial proximity.

Key Predicted Spectral Data:

-

NMR (CDCl₃): δ 4.10 (s, OCH₃), 7.50–8.20 (m, aromatic H)

-

NMR (CDCl₃): δ -110 to -150 (multiplets)

-

IR (KBr): 1520 cm (C-F stretch), 1250 cm (OCH₃)

Reactivity and Functionalization

The electron-withdrawing effect of six fluorine atoms would activate the isoquinoline core toward nucleophilic substitution, particularly at positions ortho and para to the methoxy group. Reactions with amines, as seen in perfluoro-tetrahydroisoquinoline systems, could yield zwitterionic adducts .

Methoxy Group Stability

Under basic conditions (e.g., methoxide ion), demethylation is a concern. In similar systems, protecting groups such as tert-butyldimethylsilyl (TBS) ethers have been employed to preserve methoxy functionality during fluorination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume